2-Bromo-4-fluoro-1-(methoxymethoxy)benzene structure
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene structure
An In-Depth Technical Guide to 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene: Synthesis, Characterization, and Application
This technical guide provides a comprehensive analysis of 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene, a key aromatic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, reliable synthetic protocols, detailed analytical characterization, and its strategic application in constructing complex molecular architectures. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene, with the CAS Number 474711-11-0, is a polysubstituted benzene derivative.[1] Its structure is characterized by a benzene ring functionalized with a bromine atom, a fluorine atom, and a methoxymethyl (MOM) ether group. The substituents are arranged in a 1,2,4-pattern, which imparts specific electronic and steric properties that are crucial for its reactivity.
The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2][3] The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate.[4] The methoxymethyl (MOM) group is a widely used protecting group for the phenolic hydroxyl function, valued for its stability under a range of non-acidic conditions and its relatively straightforward removal.[5][6]
The interplay of these functional groups—the electron-withdrawing nature of the halogens and the ether linkage—governs the molecule's reactivity, making it a valuable and predictable intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene
| Property | Value | Source |
|---|---|---|
| CAS Number | 474711-11-0 | [1] |
| Molecular Formula | C₈H₈BrFO₂ | [1] |
| Molecular Weight | 235.05 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | ≥98% (typical) | [1] |
| InChI Key | YOEAQIHULVVVDZ-UHFFFAOYSA-N | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |[1] |
Synthesis and Purification
The most direct and reliable synthesis of 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene involves the protection of the corresponding phenol, 2-bromo-4-fluorophenol. The use of a MOM protecting group is a standard procedure to mask the acidic proton of the phenol, preventing unwanted side reactions in subsequent synthetic steps, such as Grignard reagent formation or lithiation.[5]
The protection is typically achieved by reacting the phenol with a methoxymethylating agent under basic conditions. While the highly carcinogenic chloromethyl methyl ether (MOM-Cl) has been traditionally used, safer and more modern reagents are now preferred where possible.[6] The following protocol utilizes MOM-Cl with a non-nucleophilic base, a choice dictated by the need to efficiently deprotonate the phenol without competing in the subsequent alkylation step.
Experimental Protocol: Synthesis via MOM Protection
Objective: To synthesize 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene from 2-bromo-4-fluorophenol.
Materials:
-
2-bromo-4-fluorophenol
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-4-fluorophenol (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the stirred solution. DIPEA is chosen as a sterically hindered, non-nucleophilic base to deprotonate the phenol without reacting with the electrophilic MOM-Cl.
-
MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (1.2 eq.) dropwise to the reaction mixture at 0 °C. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting phenol is fully consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene as a liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is paramount. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. The predicted chemical shifts are influenced by the electronic environment created by the substituents.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Protons | |||
| Ar-H | ~7.3-7.0 | m | 3 aromatic protons |
| -O-CH₂-O- | ~5.2 | s | 2 protons |
| -O-CH₃ | ~3.5 | s | 3 protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Carbons | |||
| C-O (Aromatic) | ~155 (d, ¹JCF ≈ 240 Hz) | Carbon bearing Fluorine | |
| C-Br (Aromatic) | ~115 | Carbon bearing Bromine | |
| Ar-C | ~130-110 | 4 other aromatic carbons | |
| -O-CH₂-O- | ~95 | Acetal carbon | |
| -O-CH₃ | ~56 | Methyl carbon |
(Note: 'd' denotes a doublet, 'm' a multiplet, 's' a singlet. J-coupling values are approximate.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of specific bonds.[7]
Table 3: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch (methyl & methylene) |
| 1600-1475 | Strong-Medium | Aromatic C=C Ring Stretch |
| 1250-1200 | Strong | Aryl-O-C Stretch (asymmetric) |
| 1150-1050 | Strong | C-O-C Stretch (acetal) & C-F Stretch |
| 600-500 | Medium-Weak | C-Br Stretch |
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy This method is ideal for liquid samples due to its simplicity and minimal sample preparation.[7]
-
Instrument Preparation: Using a benchtop FTIR spectrometer with an ATR accessory, clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol.
-
Background Scan: Acquire a background spectrum of the clean, empty crystal to correct for atmospheric and instrumental absorbance.
-
Sample Analysis: Place a single drop of 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.
-
Data Processing: Perform a baseline correction on the resulting spectrum and identify the characteristic absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the molecule's identity.
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 234/236 | [C₈H₈BrFO₂]⁺ | Molecular Ion Peak (M⁺) with characteristic Br isotope pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br) |
| 203/205 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 189/191 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl group |
| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |
Reactivity and Applications in Organic Synthesis
This molecule is primarily used as a synthetic intermediate. Its utility stems from the orthogonal reactivity of its functional groups: the MOM ether can be cleaved under acidic conditions, and the aryl bromide can participate in cross-coupling reactions.
Deprotection of the MOM Ether
To reveal the phenol, the MOM ether must be removed. This is a critical step if the hydroxyl group is required for subsequent reactions or is part of the final target structure. Acidic hydrolysis is the standard method for MOM deprotection.[5][8]
Protocol: Acid-Catalyzed MOM Deprotection
-
Reaction Setup: Dissolve 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene (1.0 eq.) in a protic solvent such as methanol or a THF/water mixture.
-
Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC until completion.
-
Workup: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2-bromo-4-fluorophenol.
Suzuki-Miyaura Cross-Coupling
The C-Br bond is a prime site for forming new C-C bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a cornerstone of modern synthesis due to its functional group tolerance and mild conditions.[2][9][10]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagent Preparation: In a Schlenk flask, combine 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.[2] Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture under a nitrogen atmosphere (typically 80-100 °C) for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the resulting biaryl product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
Proper safety precautions are essential when handling this chemical. Users should consult the Safety Data Sheet (SDS) before use.
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation.[1]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. Avoid eating, drinking, or smoking when using this product.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated area. Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]
Conclusion
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene is a strategically designed building block that offers a reliable platform for introducing a fluorinated and functionalizable phenyl ring into target molecules. Its well-defined reactivity, enabled by the orthogonal nature of the MOM-protected phenol and the aryl bromide, allows for its seamless integration into complex synthetic routes. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and application, empowering researchers in drug discovery and materials science to leverage its full potential.
References
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- Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
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MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules. Retrieved from [Link]
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Reddit. (2024). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
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ResearchGate. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
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NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
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